molecular formula C32H48N2O10 B1250395 Butobendine CAS No. 55769-65-8

Butobendine

Cat. No.: B1250395
CAS No.: 55769-65-8
M. Wt: 620.7 g/mol
InChI Key: ZKSIPEYIAHUPNM-ZEQRLZLVSA-N
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Preparation Methods

Butobendine is synthesized through a series of chemical reactions involving 2-aminobutanol and trimethoxybenzoic acid. The compound is a double ester of these two components . The synthetic route typically involves esterification reactions under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Butobendine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Butobendine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Butobendine exerts its effects by interacting with specific molecular targets in the body. It is known to inhibit dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine . This inhibition leads to a decrease in norepinephrine levels, which can help regulate heart rhythms and prevent arrhythmias. The compound’s antiarrhythmic effects are primarily mediated through this pathway .

Comparison with Similar Compounds

Butobendine can be compared to other antiarrhythmic agents, such as:

    Lidocaine: A commonly used local anesthetic and antiarrhythmic agent. Unlike this compound, lidocaine works by blocking sodium channels in the heart.

    Amiodarone: Another antiarrhythmic agent that works by blocking potassium channels. It has a broader spectrum of activity compared to this compound.

    Procainamide: Similar to lidocaine, it blocks sodium channels but has a different chemical structure and pharmacokinetic profile.

This compound’s uniqueness lies in its specific inhibition of dopamine beta-hydroxylase, which distinguishes it from other antiarrhythmic agents that primarily target ion channels .

Properties

CAS No.

55769-65-8

Molecular Formula

C32H48N2O10

Molecular Weight

620.7 g/mol

IUPAC Name

[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1

InChI Key

ZKSIPEYIAHUPNM-ZEQRLZLVSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Isomeric SMILES

CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Key on ui other cas no.

55769-65-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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